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A comparative analysis of second-generation integrase strand transfer inhibitors (INSTIs), such

as dolutegravir and bictegravir, reveals a significantly higher barrier to resistance and sustained

potency against HIV-1 strains that are resistant to first-generation agents like raltegravir and

elvitegravir. This superior profile makes them a cornerstone of modern antiretroviral therapy,

offering durable viral suppression in both treatment-naïve and experienced patients.

Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that block the

HIV-1 integrase enzyme, a critical component for the virus to insert its genetic material into the

host cell's DNA. While first-generation INSTIs, raltegravir (RAL) and elvitegravir (EVG), were

significant advancements in HIV treatment, their effectiveness can be compromised by the

emergence of drug resistance mutations in the integrase gene.[1][2] Second-generation

INSTIs, including dolutegravir (DTG) and bictegravir (BIC), were specifically designed to

overcome these challenges, exhibiting a higher genetic barrier to resistance and retaining

activity against many viral strains resistant to their predecessors.[1][2]

Comparative Efficacy Against INSTI-Resistant HIV-1
The enhanced efficacy of second-generation INSTIs is most evident when examining their

performance against HIV-1 with specific resistance-associated mutations (RAMs). These

mutations often occur at key amino acid positions within the integrase enzyme, such as Q148,

N155, and Y143.[3]
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Table 1 provides a comparative summary of the in vitro efficacy of first and second-generation

INSTIs against wild-type HIV-1 and various INSTI-resistant mutants. The data, presented as

fold change (FC) in the 50% inhibitory concentration (IC50) relative to wild-type, clearly

illustrates the superior resilience of dolutegravir and bictegravir to common resistance

mutations. A lower fold change indicates greater potency of the drug against the mutant virus.

HIV-1
Integrase
Mutant

Raltegravir
(RAL) FC in
IC50

Elvitegravir
(EVG) FC in
IC50

Dolutegravir
(DTG) FC in
IC50

Bictegravir
(BIC) FC in
IC50

Wild-Type 1.0 1.0 1.0 1.0

Single Mutations

Y143R >10 >10 1.0 - 3.3 1.0 - 1.4

N155H 5 - 19 5 - 10 1.0 - 2.0 1.0 - 1.5

Q148H 7 - 10 >10 1.0 - 2.0 1.0 - 1.3

Q148R >10 >10 1.0 - 3.0 1.0 - 1.5

R263K - - 1.4 - 2.0 -

Double/Triple

Mutations

G140S + Q148H >100 >100 2.0 - 10.0 1.5 - 3.0

E92Q + N155H >50 >50 1.4 - 3.3 1.0 - 2.0

Q148R + E138K >100 >144 - 2.5

Q148K/H/R +

E138A/K +

G140A/C/S

>100 >144 5.0 - 15.0 7.59

Data compiled from multiple sources.[3][4][5][6][7] Note: Fold change values can vary between

studies due to different assay methodologies.

As shown in the table, single mutations like Y143R, N155H, and Q148H/R lead to significant

increases in the IC50 for raltegravir and elvitegravir, indicating reduced susceptibility. In
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contrast, dolutegravir and bictegravir maintain near wild-type activity against these single

mutants.[3][4] Even against highly resistant strains with multiple mutations, such as the G140S

+ Q148H combination, second-generation INSTIs demonstrate markedly better activity than

their first-generation counterparts.[3][7]

Mechanism of Action and Resistance
The mechanism of action of INSTIs involves binding to the active site of the HIV-1 integrase

enzyme, preventing the strand transfer step of viral DNA integration into the host genome.
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Mechanism of HIV-1 integration and inhibition by INSTIs.

Resistance to INSTIs arises from mutations in the integrase enzyme that reduce the binding

affinity of the inhibitor to its target. Second-generation INSTIs have a more flexible chemical

structure and a longer dissociation half-life from the integrase-DNA complex, allowing them to

maintain binding and inhibitory activity even when resistance mutations are present.[8]
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Major pathways of resistance to INSTIs.

Experimental Protocols
The data presented in this guide are primarily derived from in vitro phenotypic susceptibility

assays. A common method is the single-cycle infectivity assay, which provides a rapid and

quantitative measure of drug efficacy.

Phenotypic Drug Susceptibility Assay (Single-Cycle Infectivity Assay) Protocol:

Generation of Pseudovirions:

HEK293T cells are co-transfected with two plasmids:
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An HIV-1 genomic vector that has the integrase gene from the patient's virus or a site-

directed mutant. This vector also contains a reporter gene, such as luciferase, in place

of the viral envelope gene.

An expression vector for a viral envelope glycoprotein, such as the vesicular stomatitis

virus G protein (VSV-G), to allow the virus to infect a broad range of cells.

The transfected cells produce viral particles (pseudovirions) that are capable of a single

round of infection.

Drug Susceptibility Testing:

Target cells (e.g., MT-4 or TZM-bl cells) are seeded in 96-well plates.

The pseudovirions are incubated with serial dilutions of the antiretroviral drugs being

tested.

The virus-drug mixtures are then added to the target cells.

A control experiment is run in parallel with a wild-type reference virus.

Data Analysis:

After a set incubation period (e.g., 48-72 hours), the cells are lysed, and the activity of the

reporter gene (e.g., luciferase) is measured.

The drug concentration that inhibits viral replication by 50% (IC50) is calculated by fitting

the dose-response data to a sigmoid curve using non-linear regression analysis.[9]

The fold change in IC50 is determined by dividing the IC50 of the drug against the mutant

virus by the IC50 against the wild-type reference virus.[10]
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Workflow for phenotypic drug susceptibility testing.
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Conclusion
The available in vitro data strongly support the superior efficacy of second-generation INSTIs,

dolutegravir and bictegravir, against HIV-1 strains with common resistance mutations that

compromise the activity of first-generation agents. Their high barrier to resistance and robust

performance against a wide range of resistant variants make them invaluable components of

current and future HIV treatment strategies. For researchers and drug development

professionals, the continued exploration of resistance mechanisms and the development of

novel inhibitors with even broader activity remain critical priorities in the ongoing effort to

combat HIV/AIDS.
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To cite this document: BenchChem. [Second-Generation HIV Integrase Inhibitors
Demonstrate Superior Efficacy Against Resistant Strains]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1674083#efficacy-of-hiv-in-11-
against-insti-resistant-hiv-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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